REACTION_SMILES
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[CH3:19][OH:20].[OH2:21].[OH:6][c:7]1[cH:8][cH:9][c:10]2[cH:11][c:12]([C:16](=[O:17])[OH:18])[nH:13][c:14]2[cH:15]1.[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[OH:6][c:7]1[cH:8][cH:9][c:10]2[cH:11][c:12]([C:16](=[O:17])[O:18][CH3:19])[nH:13][c:14]2[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc2ccc(O)cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc2ccc(O)cc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |